4-Acetamido-2,6-dimethylanisole
Description
Chemical Structure: 4-Acetamido-2,6-dimethylanisole (C₁₁H₁₅NO₂) is a substituted anisole derivative featuring an acetamido group at the para position and methyl groups at the 2- and 6-positions of the aromatic ring. Its synthesis involves acetylation of 2,6-dimethyl-4-nitroanisole, followed by reduction and subsequent functionalization .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(4-methoxy-3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-7-5-10(12-9(3)13)6-8(2)11(7)14-4/h5-6H,1-4H3,(H,12,13) |
InChI Key |
QYAZUKWCODVNGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural Analogs
Key Observations :
Functional Group Impact: Replacing the methoxy group (–OCH₃) in 4-acetamido-2,6-dimethylanisole with a hydroxyl group (–OH) (as in 4-acetamido-2,6-dimethylphenol) increases the melting point by ~43°C (136°C → 179°C) due to enhanced hydrogen bonding . Bromination at the methyl position (e.g., 4-bromomethyl-2,6-dimethylanisole) introduces reactivity for further substitution, critical in pharmaceutical intermediates .
Solubility Trends: 4-Acetamido-2,6-dimethylphenol shows higher aqueous solubility (2.20 g/L) compared to its methoxy counterpart, likely due to the polar –OH group enhancing hydrophilicity .
Data Tables
Table 2: Physical and Spectroscopic Data
| Property | 4-Acetamido-2,6-dimethylanisole | 4-Acetamido-2,6-dimethylphenol |
|---|---|---|
| Molecular Weight | 193.24 g/mol | 179.22 g/mol |
| Melting Point | 136–137°C | 179.22°C |
| IR (C=O Stretch) | 1659 cm⁻¹ | Not reported |
| Solubility in Water | Insoluble (anhydrous conditions) | 2.20 g/L at 25°C |
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